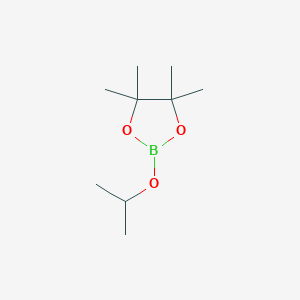

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C9H19BO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis, particularly in the formation of boronic acid esters. This compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacolborane with isopropyl acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 90°C for 12-16 hours. The completion of the reaction is monitored using gas chromatography, ensuring that the pinacol content is less than 4.0% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is often distilled to collect the product, which boils at approximately 174-178°C .

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Borylation: It is used to borylate arenes, forming boronic acid esters.

Suzuki Coupling: This compound is a precursor in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions:

Borylation: Typically involves the use of palladium catalysts and bases such as potassium carbonate.

Suzuki Coupling: Requires palladium catalysts and bases like sodium hydroxide or potassium phosphate.

Major Products:

Borylation: Produces boronic acid esters.

Suzuki Coupling: Results in the formation of biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is a crucial reagent in organic chemistry, particularly for the synthesis of boron-containing compounds. It facilitates the formation of carbon-carbon bonds through various coupling reactions such as the Suzuki reaction. This application is vital for creating complex organic molecules essential in pharmaceuticals and materials science.

Key Uses:

- Synthesis of fluorenylborolane.

- Borylation of arenes to produce diverse organic compounds.

Pharmaceutical Development

In the pharmaceutical industry, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as an important intermediate in drug synthesis. It enhances the efficacy and bioavailability of drug candidates by serving as a building block for various pharmaceuticals targeting multiple diseases.

Key Contributions:

- Development of new drug formulations.

- Improvement in the efficiency of drug synthesis processes.

Material Science

The compound is employed in formulating advanced materials such as polymers and coatings. Its incorporation into these materials improves thermal stability and mechanical properties, making it suitable for high-performance applications.

Applications:

- Development of high-performance polymers.

- Formulation of durable coatings with enhanced properties.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals. It contributes to formulating pesticides and herbicides that are more effective and environmentally friendly.

Significance:

- Creation of sustainable agricultural products.

- Enhancement of crop protection strategies.

Analytical Chemistry

This compound is also significant in analytical chemistry where it is used for detecting and quantifying various substances. Its high sensitivity and specificity make it a valuable tool in laboratory settings.

Applications:

- Development of sensitive analytical methods.

- Quantification of chemical substances in complex mixtures.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Pharmaceutical Chemistry | Demonstrated improved bioavailability of drug candidates when using this compound as an intermediate. |

| Study 2 | Organic Synthesis | Showed successful borylation reactions leading to complex organic structures essential for drug development. |

| Study 3 | Material Science | Found that polymers synthesized with this compound exhibited superior thermal stability compared to traditional materials. |

| Study 4 | Agricultural Chemistry | Reported enhanced efficacy of herbicides formulated with this compound compared to conventional options. |

| Study 5 | Analytical Methods | Developed a novel assay utilizing this compound that improved detection limits for target analytes in environmental samples. |

Mecanismo De Acción

The mechanism of action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form boronic acid esters through borylation reactions. The compound interacts with palladium catalysts to facilitate the transfer of the boron moiety to the target molecule. This process is crucial in Suzuki coupling reactions, where the boronic acid ester reacts with an aryl halide to form a biaryl compound .

Comparación Con Compuestos Similares

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Isopropoxyboronic acid pinacol ester

- Isopropyl pinacol borate

Uniqueness: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity under mild conditions. Its ability to form boronic acid esters efficiently makes it a preferred reagent in organic synthesis compared to other similar compounds .

Actividad Biológica

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 61676-62-8) is an organoboron compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This compound is structurally characterized by a boronate ester functional group, which plays a crucial role in its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of 186.06 g/mol. It is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉BO₃ |

| Molecular Weight | 186.06 g/mol |

| Purity | ≥ 97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Physical State | Liquid |

Anticancer Properties

Recent studies have highlighted the compound's potential as a reactivator of the tumor suppressor protein p53. The biological activity of this compound was evaluated in various cancer cell lines:

- Reactivation of p53 : The compound has been shown to enhance the transcriptional activity of p53 by inhibiting its negative regulator MDM2. In assays using SJSA-1 cells (a model for osteosarcoma), it demonstrated a dose-dependent increase in p21 and MDM2 levels, indicating effective p53 reactivation .

- Cell Viability Assays : In vitro studies indicated that the compound exhibited significant antiproliferative effects on cancer cells with wild-type p53. The IC50 values for cell growth inhibition were reported to be around 0.83 µM in specific assays .

- Mechanism of Action : The interaction between the compound and MDM2 was elucidated through structural studies that revealed binding affinities comparable to known inhibitors like Nutlin-3a . This suggests that this compound may serve as a scaffold for developing more potent MDM2 antagonists.

Toxicity and Selectivity

While exploring its therapeutic potential, researchers also assessed the toxicity profile of this compound. Preliminary findings suggest a relatively low toxicity towards normal cells when compared to its efficacy against cancerous cells . This selectivity is crucial for therapeutic applications as it minimizes adverse effects.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound aimed at enhancing biological activity against various cancer types:

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407552 | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-62-8 | |

| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?

A1: this compound serves as a reagent for introducing boronate ester groups into organic molecules. These boronate esters are versatile intermediates, particularly valuable in Suzuki cross-coupling reactions. [, , ]

Q2: Can you describe a specific example of how this compound is used to synthesize a specific class of compounds?

A2: One example is its use in the synthesis of indoles. A research study describes a method where this compound reacts with a titanium alkylidene intermediate, derived from an ester, to form a boronate-bearing enol ether. This enol ether then undergoes acid-catalyzed cyclization to yield an indole with a boronate group. This group allows for further modifications through Suzuki coupling reactions, diversifying the library of synthesized indoles. []

Q3: How does the use of this compound contribute to the field of medicinal chemistry?

A4: The ability to easily introduce boronate esters using this compound, followed by Suzuki coupling, significantly broadens the possibilities for synthesizing diverse compound libraries. This diversity is crucial in medicinal chemistry for exploring structure-activity relationships and developing new drug candidates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.